molecular formula C15H14N4O2 B3888134 2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide CAS No. 5792-66-5

2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

Cat. No. B3888134
CAS RN: 5792-66-5
M. Wt: 282.30 g/mol
InChI Key: HZIFFHKRTCPYPR-CAOOACKPSA-N
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Description

2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide, also known as FMAH, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMAH is a hydrazone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to involve the formation of a complex between this compound and copper ions. The complex is thought to be responsible for the fluorescence observed in the presence of copper ions. This compound has also been shown to exhibit antioxidant activity, which may be related to its ability to chelate metal ions.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence and antioxidant activity, this compound has been reported to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide is its ability to selectively detect copper ions in biological samples. This makes it a useful tool for studying copper homeostasis in cells and tissues. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide. One area of interest is the development of new fluorescent probes based on the this compound scaffold for the detection of other metal ions. Another area of interest is the investigation of the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and microbial infections. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly at high concentrations.
Conclusion
In conclusion, this compound is a hydrazone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its ability to selectively detect copper ions in biological samples makes it a useful tool for studying copper homeostasis in cells and tissues. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence in the presence of copper ions, making it a useful tool for the detection of copper ions in biological samples.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-6-7-12(21-11)8-17-18-15(20)9-19-10-16-13-4-2-3-5-14(13)19/h2-8,10H,9H2,1H3,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIFFHKRTCPYPR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417117
Record name ST022955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5792-66-5
Record name ST022955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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